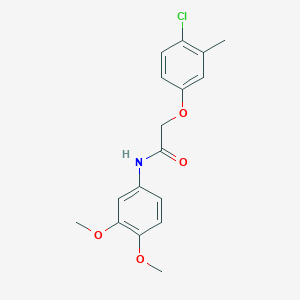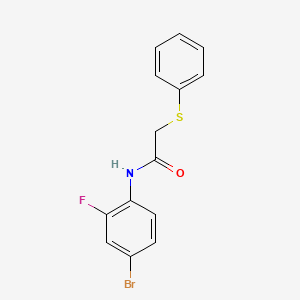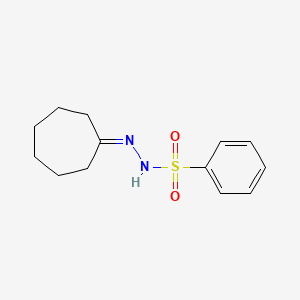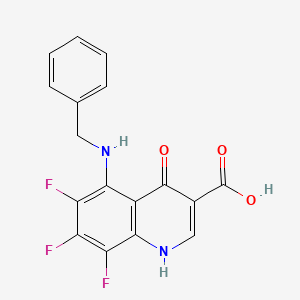![molecular formula C14H18F3N B5722765 1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
1-[3-(trifluoromethyl)benzyl]azepane
説明
1-[3-(trifluoromethyl)benzyl]azepane, also known as TFB-TBOA, is a compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the function of glutamate transporters. Glutamate transporters are essential for regulating the levels of the neurotransmitter glutamate in the brain, and dysfunction of these transporters has been implicated in various neurological disorders.
作用機序
1-[3-(trifluoromethyl)benzyl]azepane acts as a non-transportable inhibitor of glutamate transporters by binding to the substrate-binding site and preventing the uptake of glutamate. It has a higher affinity for EAAT2 compared to other glutamate transporters, making it a useful tool for selectively inhibiting this transporter.
Biochemical and Physiological Effects:
The inhibition of EAAT2 by this compound leads to an increase in extracellular glutamate concentrations, which can have various biochemical and physiological effects. Elevated glutamate levels can activate ionotropic glutamate receptors, leading to increased neuronal excitability and the potential for excitotoxicity. Additionally, glutamate can activate metabotropic glutamate receptors, which can modulate various signaling pathways in the brain.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(trifluoromethyl)benzyl]azepane in lab experiments is its high selectivity for EAAT2, which allows for the specific inhibition of this transporter without affecting other glutamate transporters. Additionally, this compound has a relatively long half-life, allowing for sustained inhibition of EAAT2. However, this compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
将来の方向性
There are several potential future directions for research involving 1-[3-(trifluoromethyl)benzyl]azepane. One area of interest is the role of glutamate transporters in various neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, this compound could be used in conjunction with other research tools, such as optogenetics and electrophysiology, to gain a more comprehensive understanding of the function of glutamate transporters in the brain. Finally, further optimization of this compound and the development of related compounds could lead to improved research tools for studying glutamate transporters.
科学的研究の応用
1-[3-(trifluoromethyl)benzyl]azepane has been primarily used as a research tool to study the function of glutamate transporters. It is a potent inhibitor of the glutamate transporter EAAT2, which is primarily expressed in astrocytes and plays a critical role in regulating extracellular glutamate levels. By blocking EAAT2, this compound can increase extracellular glutamate concentrations, allowing researchers to study the effects of elevated glutamate on neuronal function.
特性
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-7-5-6-12(10-13)11-18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUGMXCJRRKTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)


![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)
![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)

![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)




![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)